molecular formula C16H18FNO4 B12305603 tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate

tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate

Cat. No.: B12305603
M. Wt: 307.32 g/mol
InChI Key: PMKRCJVZCGPUAX-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluorobenzyl bromide with tert-butyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

Tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrrole ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool for studying molecular mechanisms and developing targeted therapies .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[(2-chlorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
  • Tert-butyl 2-[(2-bromophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
  • Tert-butyl 2-[(2-methylphenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate

Uniqueness

The presence of the fluorophenyl group in tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in various applications .

Properties

Molecular Formula

C16H18FNO4

Molecular Weight

307.32 g/mol

IUPAC Name

tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate

InChI

InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,9,12,19H,8H2,1-3H3

InChI Key

PMKRCJVZCGPUAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=CC1=O)O)CC2=CC=CC=C2F

Origin of Product

United States

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